molecular formula C11H20N2O3 B2712969 Oxamide, N-cyclopentyl-N'-(3-methoxypropyl)- CAS No. 331863-74-2

Oxamide, N-cyclopentyl-N'-(3-methoxypropyl)-

Cat. No.: B2712969
CAS No.: 331863-74-2
M. Wt: 228.292
InChI Key: GXBNEYBUKHAYEA-UHFFFAOYSA-N
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Description

“Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” is a compound that has recently gathered significant attention in the scientific community. It is a derivative of Oxamide, which is an organic compound with the formula (CONH2)2 . This white crystalline solid is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether .


Synthesis Analysis

The synthesis of Oxamide derivatives involves several steps. Starting from readily available starting materials like diethyl oxalate, glycine, and β-alanine, new N-nitrated oxamides can be synthesized . Oxamides formed by condensation reactions are subsequently nitrated to form the corresponding dinitrox-amides . These are further converted to the corresponding acid chlorides with the utilization of thionyl chloride . The final reaction of the β-alanine based dinitroxamide with trinitroethanol generates the energetic target ester in moderate yield and high purity .


Molecular Structure Analysis

The molecular formula of “Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” is C11H20N2O3. The molecular weight is 228.292. Further structural analysis would require more specific data or tools such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

Oxamide derivatives have been found to form self-assembled monolayers consisting of a hydrogen-bonded network . They dehydrate above 350 °C, releasing cyanogen . More specific reactions involving “Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” would require additional information or experimental data.


Physical and Chemical Properties Analysis

Oxamide is a white crystalline solid . It is soluble in ethanol, slightly soluble in water, and insoluble in diethyl ether . It has a density of 1.667 g/cm^3 . It can be heated to >300 °C before decomposing . The specific physical and chemical properties of “Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” would require additional experimental data.

Scientific Research Applications

  • Natural Products Isolation : Oxamide derivatives have been isolated from natural sources like Peganum harmala seeds. A study by Ayoub et al. (1989) identified a new oxamide, N, N′-[(3-hydroxy-5-methyl)phenyl]-oxamide, along with other compounds, highlighting oxamides' relevance in natural product chemistry and potential biomedical applications (Ayoub, Rashan, Khazraji, & Adaay, 1989).

  • Polymer Science : Oxamide derivatives show promise in polymer science. Zarzyka-Niemiec (2011) explored the hydroxypropyl properties of oxamide derivatives, noting their increased thermal stability and potential use in manufacturing thermally stable foamed polyurethane plastics (Zarzyka-Niemiec, 2011).

  • Molecular Structure and Hydrogen Bonding : Martínez-Martínez et al. (1998) investigated the synthesis and structure of various oxamide derivatives, focusing on intramolecular three-center hydrogen bonding. These findings contribute to a better understanding of oxamide derivatives' molecular behavior (Martínez-Martínez et al., 1998).

  • Coordination Chemistry : Ruiz et al. (1999) studied the coordinating properties of N, N′-bis(coordinating group substituted)oxamides, demonstrating their potential in designing homo- and heterometallic species, especially in the context of transition metal ions (Ruiz, Faus, Lloret, Julve, & Journaux, 1999).

  • Environmental Chemistry : Garcia-Segura and Brillas (2011) explored the degradation of oxamic acid, a related compound, using electrochemical advanced oxidation processes. This research is significant for understanding the environmental impact and treatment of oxamide derivatives (Garcia-Segura & Brillas, 2011).

  • Medicinal Chemistry and Bioactivity : Li et al. (2012) synthesized bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, investigating their cytotoxic activities and reactivities towards DNA and protein. This research shows oxamide derivatives' potential in developing new therapeutic agents (Li, Tao, Li, Wu, & Yan, 2012).

  • Organometallic Chemistry : Liu et al. (2010) developed cyclometalated iridium(III) bipyridine complexes with an N-methylamino-oxy group, demonstrating their application in phosphorescent labeling for reducing sugars (Liu, Zhang, Law, & Lo, 2010).

Safety and Hazards

Oxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute toxicity, Oral (Category 4), H302; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319 . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Safety data for the specific compound “Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)-” was not found in the retrieved sources.

Properties

IUPAC Name

N'-cyclopentyl-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-16-8-4-7-12-10(14)11(15)13-9-5-2-3-6-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBNEYBUKHAYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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